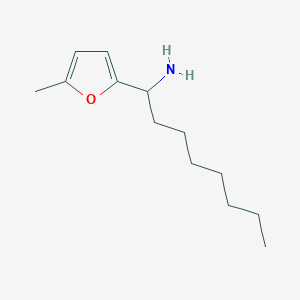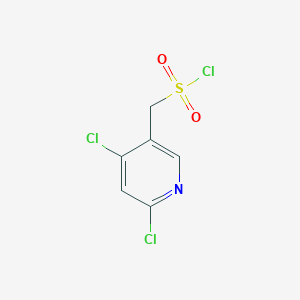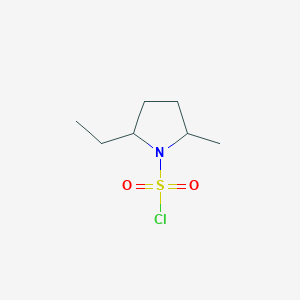
Butyl(thiophen-2-yl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(thiophen-2-yl)borinic acid is an organoboron compound that features a boron atom bonded to a butyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl(thiophen-2-yl)borinic acid typically involves the hydroboration of thiophene derivatives. One common method is the reaction of thiophene with diborane (B2H6) or borane (BH3) in the presence of a butyl group source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(thiophen-2-yl)borinic acid undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The butyl or thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Halogenated thiophene derivatives or butyl-substituted products.
Applications De Recherche Scientifique
Butyl(thiophen-2-yl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of butyl(thiophen-2-yl)borinic acid involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with cellular components, potentially disrupting metabolic pathways or enhancing the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the butyl group.
Benzo[b]thiophene-2-boronic acid: Contains a fused benzene ring, offering different electronic properties.
Thiophene-2-boronic acid pinacol ester: A protected form of thiophene-2-boronic acid, used in specific synthetic applications.
Uniqueness
Butyl(thiophen-2-yl)borinic acid is unique due to the presence of both a butyl group and a thiophene ring, which provides distinct reactivity and stability compared to other boronic acids. This combination allows for versatile applications in organic synthesis and potential therapeutic uses.
Propriétés
Formule moléculaire |
C8H13BOS |
|---|---|
Poids moléculaire |
168.07 g/mol |
Nom IUPAC |
butyl(thiophen-2-yl)borinic acid |
InChI |
InChI=1S/C8H13BOS/c1-2-3-6-9(10)8-5-4-7-11-8/h4-5,7,10H,2-3,6H2,1H3 |
Clé InChI |
ICFBDKVMSSWXJO-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)

![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)





![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
